![molecular formula C15H14N2O3S B2613321 N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide CAS No. 1421451-46-8](/img/structure/B2613321.png)
N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C15H14N2O3S and its molecular weight is 302.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide and its derivatives have been a subject of study in the field of organic synthesis. For instance, Aleksandrov et al. (2017) investigated the synthesis and reactivity of similar compounds, focusing on electrophilic substitution reactions like nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). These studies contribute to a deeper understanding of the chemical properties and potential applications of such compounds.
Antimicrobial and Antifungal Activity
Research by Cakmak et al. (2022) demonstrated the antimicrobial potential of thiazole-based heterocyclic amides, which include structures similar to this compound. Their findings showed good antimicrobial activity against a range of microorganisms, suggesting potential pharmacological applications (Cakmak et al., 2022).
Anticancer Properties
A study by Zhang et al. (2017) on benzo[d]thiazole-2-carboxamide derivatives highlighted their potential as epidermal growth factor receptor inhibitors in cancer treatment. Some compounds exhibited moderate to excellent potency against various cancer cell lines, indicating the significance of this class of compounds in medicinal chemistry (Zhang et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives, closely related to this compound, have been studied for their corrosion inhibiting effects. Hu et al. (2016) investigated the use of these derivatives against steel corrosion, demonstrating their effectiveness and suggesting their potential application in industrial settings (Hu et al., 2016).
Photocatalysis
Research into conjugated microporous poly-benzothiadiazoles, which are structurally related to the compound , has shown their application in photocatalysis. Urakami et al. (2013) synthesized water-dispersible polymers for generating singlet oxygen, a key aspect in certain chemical transformations, highlighting the versatility of these compounds in advanced material sciences (Urakami, Zhang, & Vilela, 2013).
Mechanism of Action
Furan derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . They are also known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Benzothiazole derivatives, on the other hand, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They possess various biological activities similar to furan derivatives .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-11(12-5-3-9-20-12)7-8-16-14(19)15-17-10-4-1-2-6-13(10)21-15/h1-6,9,11,18H,7-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWNHKRZOQAJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2613238.png)

![1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide](/img/structure/B2613243.png)

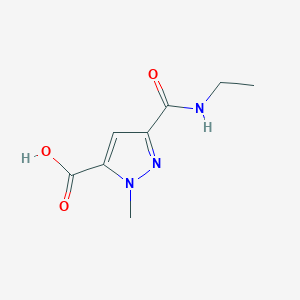
![1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2613248.png)
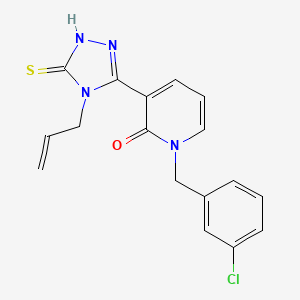
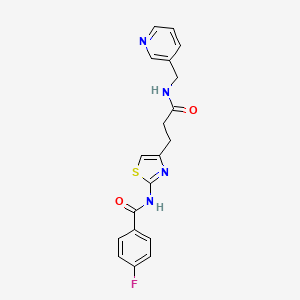
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2613252.png)
![1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2613253.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2613254.png)
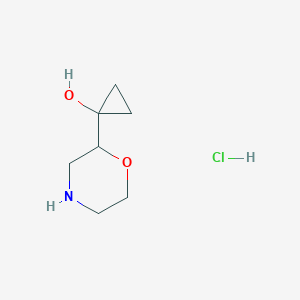
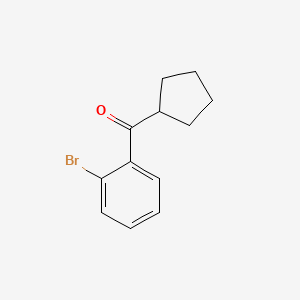
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2613261.png)
